Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

Catalog No.
S919745
CAS No.
691856-86-7
M.F
C17H13FO4
M. Wt
300.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-car...

CAS Number

691856-86-7

Product Name

Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate

IUPAC Name

ethyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

Molecular Formula

C17H13FO4

Molecular Weight

300.28 g/mol

InChI

InChI=1S/C17H13FO4/c1-2-21-17(20)15-13-9-12(19)7-8-14(13)22-16(15)10-3-5-11(18)6-4-10/h3-9,19H,2H2,1H3

InChI Key

PCOIFIVNARQEPO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)F

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)F

Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate, also known as Ethyl Flufenamate, is a chemical compound. While research on this specific compound appears limited, benzofuran derivatives have been explored for various scientific applications [].

Potential medicinal chemistry applications:

Benzofuran derivatives have been investigated for their potential medicinal properties []. This includes studying their bioactivity in different assays to assess their possible use in drug discovery [].

Here are some examples of how benzofuran derivatives are being explored in medicinal chemistry:

  • Anti-cancer properties: Some benzofuran derivatives have shown promising results in inhibiting the growth of cancer cells [, ].
  • Anti-inflammatory properties: Other benzofuran derivatives have been studied for their anti-inflammatory effects [, ].

Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class of organic compounds. This compound features a benzofuran core, which is characterized by a fused benzene and furan ring, and it contains a 4-fluorophenyl substituent along with a hydroxyl group and an ethyl ester functional group. The molecular formula of Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is C17H13FO4C_{17}H_{13}FO_{4} with a molecular weight of approximately 300.27 g/mol .

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.
  • Reduction: The ester group can be reduced to an alcohol.
  • Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) serve as reducing agents.
  • Substitution: Nucleophilic substitution often employs sodium hydride (NaH) and various alkyl halides as reagents.

Major Products

  • Oxidation: Produces ketone derivatives.
  • Reduction: Yields alcohol derivatives.
  • Substitution: Generates various substituted benzofuran derivatives.

Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Research indicates potential anti-inflammatory and anticancer properties, attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. This compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, suggesting its potential as a therapeutic agent in various diseases .

The synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves several key steps:

  • Formation of the Benzofuran Core: Initiated through cyclization reactions.
  • Introduction of the Fluorophenyl Group: Achieved via substitution reactions.
  • Hydroxylation: The hydroxyl group is added through hydroxylation reactions.
  • Esterification: Finally, the carboxylic acid is esterified to form the ethyl ester.

Industrial production typically employs optimized synthetic routes for large-scale manufacturing, using automated reactors and continuous flow systems to ensure high purity and yield .

Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate has multiple applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis and the development of new chemical entities.
  • Biology: Investigated for its potential biological activities, particularly in anti-inflammatory and anticancer research.
  • Medicine: Explored for therapeutic applications in treating various diseases.
  • Industry: Used in developing new materials and chemical processes.

Studies on Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate focus on its interactions with molecular targets such as enzymes and receptors involved in inflammatory responses and cancer pathways. Understanding these interactions aids in elucidating its mechanism of action, which involves modulation of critical signaling pathways related to cell growth and survival.

Several compounds share structural similarities with Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylateContains a different fluorophenyl substituentVariation in fluorine position affects biological activity
Ethyl 2-(3-fluorophenyl)-5-hydroxybenzofuran-3-carboxylateSimilar structure but different fluorophenol positionPotentially different pharmacological effects
Ethyl 4-fluoro-2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylateAdditional fluorine substituent on the benzene ringEnhanced lipophilicity may influence bioavailability

Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate stands out due to its specific arrangement of functional groups that may confer unique biological properties compared to these similar compounds .

Multi-Step Organic Synthesis Routes

The synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate requires sophisticated multi-step synthetic approaches that combine benzofuran core formation with subsequent functionalization steps [1]. The molecular framework presents unique synthetic challenges due to the presence of multiple functional groups including the fluorinated aromatic substituent, hydroxyl group, and ethyl ester moiety .

Contemporary synthetic strategies typically involve sequential transformations beginning with appropriately substituted phenolic precursors and proceeding through cyclization reactions to establish the benzofuran heterocycle [3]. The overall synthetic complexity necessitates careful consideration of reaction sequence, protecting group strategies, and functional group compatibility throughout the multi-step process [4].

Cyclocondensation Strategies for Benzofuran Core Formation

Cyclocondensation reactions represent the most direct approach for constructing the benzofuran core structure in Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate [5] [6]. The tandem nucleophilic aromatic substitution-cyclocondensation methodology has proven particularly effective for fluorinated benzofuran derivatives [5]. This approach utilizes 4-substituted perfluorobenzonitriles with alpha-hydroxycarbonyl compounds in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as base to achieve benzofuran ring formation [5] [6].

Alternative cyclocondensation strategies involve the treatment of substituted phenols with alpha-haloketones under acidic conditions [7]. The reaction proceeds through initial alkylation of the phenolic oxygen followed by intramolecular cyclization to form the benzofuran heterocycle [7]. For fluorophenyl-substituted benzofurans, this methodology requires careful optimization of reaction temperature and acid catalyst selection to achieve optimal yields [8].

The coumarin-benzofuran ring contraction rearrangement, known as the Perkin rearrangement, provides another viable cyclocondensation route [9]. This transformation involves base-catalyzed ring fission of 3-halocoumarins followed by intramolecular nucleophilic attack to produce benzofuran-2-carboxylic acid derivatives [9]. Under microwave conditions, this methodology achieves very high yields with significantly reduced reaction times [9].

Cyclocondensation MethodReaction ConditionsYield RangeReference
Tandem SNAr-Cyclocondensation4-Substituted perfluorobenzonitriles, DBU, alpha-hydroxycarbonyl compoundsLow to good yields [5] [6]
Phenol-Alpha-HaloketoneTiCl4, 2,2,2-trifluoroethanol, reflux conditions65-95% [8]
Perkin Rearrangement3-Halocoumarins, NaOH, microwave conditions 300W, 5 min, 79°CVery high yields [9]

Friedel-Crafts Alkylation and Esterification Techniques

Friedel-Crafts alkylation reactions serve as fundamental transformations in the construction of substituted benzofuran derivatives [8] [10]. The methodology involves the generation of oxy-allyl cation intermediates from alpha-haloketones using titanium tetrachloride as Lewis acid, followed by electrophilic aromatic substitution with appropriately substituted phenols [8]. This approach demonstrates excellent regioselectivity and tolerates various substitution patterns on both the phenolic and ketone components [8].

The mechanism proceeds through initial formation of the oxy-allyl cation, which undergoes Friedel-Crafts-type alkylation with the phenolic substrate to generate an intermediate that subsequently cyclizes through intramolecular dehydration [8]. The reaction exhibits sensitivity to steric constraints, with alkylation occurring preferentially at less hindered positions [8].

Esterification techniques for benzofuran carboxylic acid derivatives require careful consideration of functional group compatibility [11]. Traditional esterification methods involving alkyl halides in biphasic media with strong bases suffer from competing reactions between carboxyl esterification and phenolic alkylation [11]. Alternative approaches utilizing acid-catalyzed esterification with alcohols under controlled conditions provide improved selectivity and yields [12].

Enantioselective Friedel-Crafts alkylation has been achieved using chiral oxazaborolidinium ion catalysts [10]. This methodology enables the asymmetric alkylation of furans with ortho-quinone methides, proceeding with high yield and excellent enantioselectivity [10]. The reaction tolerates various substituents and demonstrates broad substrate scope for benzofuran derivatives [10].

Continuous-Flow Synthesis and Catalytic Systems

Continuous-flow synthesis represents a significant advancement in the preparation of benzofuran derivatives, offering improved reaction control, enhanced safety, and increased efficiency [13]. Sequential continuous-flow systems have been developed for the production of 3-aryl benzofuranones starting from 2,4-di-tert-butylphenol and glyoxylic acid monohydrate [13]. The methodology employs heterogeneous catalysis with Amberlyst-15H serving as catalyst for both initial cyclocondensation and subsequent Friedel-Crafts alkylation steps [13].

The continuous-flow approach demonstrates several advantages including consistent product quality, reduced reaction times, and improved catalyst lifetime [13]. The heterogeneous catalyst shows promising stability and can be recovered and reused for multiple reaction cycles without significant deactivation [13]. The established flow system enables the synthesis of commercial antioxidants such as 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one [13].

Palladium-catalyzed continuous-flow systems have been developed for heterocyclic synthesis [14]. The methodology utilizes heterogeneous bimetallic Palladium-Copper/Carbon catalysts for cascade Sonogashira alkynylation-cyclization sequences in pure water [14]. This approach demonstrates tolerance to a wide variety of functional groups and provides good yields for benzofuran derivatives [14].

Selective hydrogenation of benzofurans using ruthenium-based supported ionic liquid phase catalysts has been achieved under continuous-flow conditions [15]. The Ruthenium@SILP-[ZnCl4]2- catalyst system enables selective hydrogenation of the furan moiety while suppressing aromatic hydrogenation [15]. The catalyst demonstrates high activity, selectivity, and stability over extended time-on-stream periods [15].

Flow System TypeCatalystReaction ConditionsAdvantagesReference
Sequential FlowAmberlyst-15HHeterogeneous, reusableHigh catalyst lifetime, consistent quality [13]
Pd-Cu/C SystemBimetallic heterogeneousWater solvent, ambient conditionsFunctional group tolerance, environmental benefits [14]
Ru@SILP HydrogenationRuthenium ionic liquidContinuous flow, 175°C, 10 bar H2High selectivity, extended stability [15]

Green Chemistry Approaches (Solvent-Free and Heterogeneous Catalysis)

Green chemistry principles have been increasingly applied to benzofuran synthesis to minimize environmental impact and improve sustainability [16] [14]. Solvent-free methodologies eliminate the need for organic solvents while maintaining high reaction efficiency [12] [17]. Microwave-assisted synthesis under solvent-free conditions provides rapid access to benzofuran derivatives with reduced reaction times and energy consumption [12] [18].

Heterogeneous catalysis offers significant advantages for benzofuran synthesis including catalyst recyclability, simplified purification procedures, and reduced waste generation [13] [14]. Various heterogeneous catalytic systems have been developed, ranging from supported metal catalysts to solid acid catalysts [13] [19]. Manganese(III) porphyrin complexes supported on solid matrices enable biomimetic oxidation of benzofurans with hydrogen peroxide under mild conditions [19].

The use of water as reaction medium represents a particularly attractive green chemistry approach [14] [20]. Aqueous reaction systems eliminate organic solvent requirements while often providing enhanced reaction rates and selectivities [14]. The conversion of furan to benzofuran has been achieved in aqueous methanol using Brønsted acid catalysts at temperatures as low as 150°C [20].

Mechanochemical synthesis using ball milling techniques provides solvent-free access to complex heterocyclic compounds [17]. This approach offers advantages including faster reaction kinetics, simpler operational procedures, and the ability to utilize poorly soluble substrates that are unreactive under solution conditions [17]. The methodology has been successfully applied to the synthesis of various aromatic heterocycles with high efficiency [17].

Catalyst-free synthetic methodologies eliminate the need for metal catalysts while maintaining high reaction efficiency [21]. The reaction between nitroepoxides and salicylaldehydes proceeds under catalyst-free conditions using potassium carbonate in dimethylformamide to provide benzofuran derivatives in 33-84% yields [21]. This approach demonstrates the feasibility of environmentally benign synthetic protocols [21].

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modification strategies enable the transformation of benzofuran derivatives into more complex structures through selective functional group manipulations [22] [23]. These methodologies are particularly valuable for late-stage diversification and structure-activity relationship studies [4]. The benzofuran scaffold provides multiple sites for chemical modification including the aromatic ring, furan oxygen, and pendant substituents [24] [25].

Oxidation-reduction transformations represent fundamental post-synthetic modifications for benzofuran derivatives [19] [23]. Biomimetic oxidation using manganese(III) porphyrins and hydrogen peroxide enables selective functionalization of the benzofuran core under mild conditions [19]. Reductive silylation of benzofurans with electron-withdrawing groups provides access to 3-silylated derivatives through magnesium-mediated reduction followed by oxidative rearomatization [23].

Substituent migration reactions offer unique opportunities for benzofuran functionalization [24] [25]. The alkynyl sulfoxide/trifluoroacetic anhydride-mediated reaction enables charge-accelerated sigmatropic rearrangement, allowing ortho functional groups to migrate to neighboring positions through benzofuran ring formation [24] [25]. This methodology provides access to previously inaccessible substitution patterns [24] [25].

Cross-coupling reactions enable the introduction of diverse aryl and heteroaryl substituents onto the benzofuran framework [4]. 8-Aminoquinoline-directed carbon-hydrogen arylation reactions using palladium catalysis install various substituents at the C3 position with high efficiency [4]. The directing group can subsequently be removed through transamidation chemistry to provide elaborated benzofuran-2-carboxamide derivatives [4].

Ring-opening and ring-expanding transformations provide access to acyclic and larger ring systems [26]. Copper-catalyzed ring-opening silylation of benzofurans with disilanes proceeds under mild conditions to generate functionalized products [26]. Manganese-catalyzed ring-opening with organolithium reagents followed by electrophilic trapping enables the incorporation of various heteroatoms [26].

Modification TypeReagents/ConditionsProductsYield RangeReference
Oxidative FunctionalizationMn(III) porphyrins, H2O2, room temperatureOxidized benzofuransVariable [19]
Reductive SilylationMg metal, disilanes, DDQ oxidation3-Silylated benzofuransModerate to good [23]
Substituent MigrationAlkynyl sulfoxide, TFAARearranged benzofuransVariable [24] [25]
C-H ArylationPd catalysis, 8-aminoquinoline directing groupC3-Arylated derivatives46-91% [4]
Ring-OpeningCu catalysis, disilanes, THF/pyridineRing-opened productsModerate yields [26]

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Ethyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate

Dates

Last modified: 08-16-2023

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